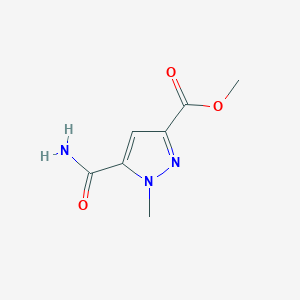

(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are widely used in various fields due to their diverse biological activities . The 1,2,3-triazole ring is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1,2,3-Triazole compounds can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen atoms . The dihedral angles between the rings in some triazole compounds were found to be between 40° and 60° .Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry . They can also undergo hydrogen bonding interactions .Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally solid at room temperature . Their melting points can vary depending on the specific compound .Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves the reaction of cyclopropyl azide with formaldehyde in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Cyclopropyl azide", "Formaldehyde", "Catalyst" ], "Reaction": [ "Add cyclopropyl azide to a reaction flask", "Add formaldehyde to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |

CAS RN |

1849305-01-6 |

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.